4-(1,2,3,4-Thiatriazol-5-yl)aniline
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Overview
Description
4-(1,2,3,4-Thiatriazol-5-yl)aniline is a heterocyclic compound that contains a thiatriazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Thiatriazol-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with thiatriazole-forming reagents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Thiatriazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to more reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline ring or the thiatriazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and various thiatriazole derivatives .
Scientific Research Applications
4-(1,2,3,4-Thiatriazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Thiatriazol-5-yl)aniline involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
- 5-Anilino-1,2,3,4-thiatriazole
- 4-(1,2,3,4-Thiatriazol-5-yl)morpholine
Uniqueness
4-(1,2,3,4-Thiatriazol-5-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
115948-36-2 |
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Molecular Formula |
C7H6N4S |
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-(thiatriazol-5-yl)aniline |
InChI |
InChI=1S/C7H6N4S/c8-6-3-1-5(2-4-6)7-9-10-11-12-7/h1-4H,8H2 |
InChI Key |
WXNHEDMHBMOKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=NS2)N |
Origin of Product |
United States |
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